1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine
Description
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,1,13H2,2H3 |
InChI Key |
KPUZIFKPEXQWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(3,4-difluorophenyl)-2-methylprop-2-en-1-amine typically involves:
- Formation of the allylic backbone through carbon–carbon double bond construction adjacent to the amine group.
- Introduction of the 3,4-difluorophenyl substituent via aromatic substitution or coupling reactions.
- Installation or preservation of the amine functional group either by direct amination or reduction of precursor intermediates.
Specific Synthetic Routes
Amine-Directed Mizoroki-Heck Arylation of Allylamines
A recent and efficient method involves the amine-directed Mizoroki-Heck reaction where free allylamines undergo regioselective arylation with aryl halides bearing fluorine substituents.
-
- Allylamine substrates react with aryl halides (e.g., 3,4-difluorobromobenzene) in the presence of palladium catalysts and bases.
- Reaction conditions typically involve heating at 70 °C for extended periods (~14 h).
- Post-reaction, the mixture is basified, extracted with organic solvents, and purified via column chromatography.
- Yields for related difluorophenyl allylamines reported in the 80% range.
Purification: Acid-base extraction cycles are used to isolate the amine hydrochloride salts, which are then purified by flash chromatography when necessary.
Characterization: NMR (1H, 13C, 19F) and HRMS confirm product identity and purity.
This method is adaptable for preparing this compound by selecting appropriately substituted allylamine precursors and aryl halides.
Wittig Reaction Followed by Reductive Amination
Another classical approach involves:
Step 1: Wittig olefination of 3,4-difluorobenzaldehyde with methyltriphenylphosphonium bromide in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding 3,4-difluorostyrene derivatives with the methyl-substituted propenyl chain.
Step 2: Subsequent reductive amination or direct amination of the olefinic intermediate to introduce the amine group at the allylic position.
This approach benefits from the availability of 3,4-difluorobenzaldehyde and the well-established Wittig reaction for forming substituted alkenes. The reductive amination step typically uses sodium borohydride or other hydride donors under mild conditions.
Cyclopropanation and Ring-Opening Strategies (Less Direct)
While more relevant to cyclopropane derivatives, some synthetic schemes for 3,4-difluorophenyl-substituted compounds involve:
- Cyclopropanation of 3,4-difluorostyrene intermediates using trimethylsulfoxonium iodide and bases in DMSO.
- Subsequent ring-opening or functional group transformations to yield allylic amines.
Though indirect, these methods provide stereochemical control and access to enantiomerically enriched intermediates potentially convertible to allylamines.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amine-Directed Mizoroki-Heck Arylation | Allylamine, 3,4-difluorobromobenzene, Pd catalyst, base | 70 °C, 14 h, inert atmosphere | ~80 | Regioselective arylation, acid-base workup, chromatography |
| Wittig Olefination + Reductive Amination | 3,4-difluorobenzaldehyde, methyltriphenylphosphonium bromide, DBU, NaBH4 | Room temp to 70 °C, 12-14 h | Variable (50-80) | Two-step process; common and scalable |
| Cyclopropanation + Functionalization | 3,4-difluorostyrene, trimethylsulfoxonium iodide, NaH/NaOH, DMSO | RT to 60 °C | Variable | Provides stereochemical control; more complex route |
Research Findings and Mechanistic Insights
The amine-directed Mizoroki-Heck reaction leverages the directing ability of the free amine to achieve selective arylation at the allylic position, minimizing side reactions and improving yields.
Wittig reactions with fluorinated benzaldehydes proceed smoothly due to the electron-withdrawing effect of fluorines, which stabilize the ylide intermediate and facilitate olefin formation.
Reductive amination steps must be carefully controlled to avoid over-reduction or side reactions, especially with sensitive fluorine substituents.
Cyclopropanation approaches, while more complex, allow for the preparation of chiral intermediates that can be further elaborated into allylamines, offering a route to enantiomerically pure compounds.
Purification and Characterization
Purification typically involves acid-base extraction cycles to isolate amine hydrochloride salts, followed by flash chromatography on silica gel to achieve high purity.
Characterization employs:
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectra confirm substitution patterns and chemical environment.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular mass and formula.
Melting Point and Optical Rotation (if chiral): Used when applicable.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or receptor antagonist. The molecular pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Structural Features :
- Molecular formula : C₉H₉F₂N
- Backbone : Cyclopropane ring fused to the amine group.
- Substituents : 3,4-difluorophenyl group.
Key Differences :
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Structural Features :
- Molecular formula : C₁₀H₁₀F₂O
- Backbone: Propanone (ketone) group instead of an amine.
- Substituents : 3,4-difluorophenyl group.
Key Differences :
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
Structural Features :
- Molecular formula : C₁₃H₁₁Br₂F₂N₂
- Backbone : Ethane-1-amine with a dibromopyridine substituent.
- Substituents : 3,5-difluorophenyl group.
Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Flexibility : The propenyl chain in the target compound offers conformational flexibility, contrasting with the rigid cyclopropane in CPA. This flexibility may impact pharmacokinetic profiles .
- Synthetic Challenges : The discontinued status of the target compound (as per CymitQuimica) suggests synthetic or stability issues, whereas CPA and the ketone analog remain accessible .
Biological Activity
1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine, also referred to as N-[1-(3,4-difluorophenyl)ethyl]-2-methylprop-2-en-1-amine, is a compound with notable potential in biological applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of 211.25 g/mol. Its structure features a difluorophenyl group attached to a propenamine backbone, which enhances its lipophilicity and may influence its interaction with various biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-2-methylprop-2-en-1-amine | Chlorine substituents instead of fluorine | Different electronic properties affecting reactivity |
| 1-(3,4-Dimethylphenyl)-2-methylprop-2-en-1-amine | Methyl groups instead of fluorine | Enhanced steric hindrance influencing binding affinity |
| 1-(3-Fluorophenyl)-2-methylprop-2-en-1-amine | Single fluorine substituent | Less lipophilic compared to the difluoro analog |
Uniqueness : The presence of two fluorine atoms in the difluorophenyl moiety distinguishes this compound from others, imparting unique chemical and biological properties that enhance its utility in research and industrial applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its ability to modulate enzyme and receptor functions. This modulation is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
The difluorophenyl moiety can interact with various enzymes and receptors, influencing cellular pathways. Preliminary studies suggest that compounds with similar structural features demonstrate significant biological activities, including:
- Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
- Antiangiogenic Properties : Similar compounds have been designed as inhibitors for vascular endothelial growth factor receptor (VEGFR), indicating potential applications in cancer treatment .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- VEGFR Inhibition : A related study identified a compound with similar structural characteristics that inhibited VEGFR-2 with an IC50 value of 65 nM. This suggests that this compound may also possess antiangiogenic properties .
- Cytotoxicity : In vitro evaluations have shown that compounds structurally related to this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating significant potency .
Table 2: Summary of Biological Activities
Q & A
Q. What analytical methods are critical for assessing enantiomeric purity in chiral derivatives?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Confirm configurations via VCD (vibrational circular dichroism) or X-ray crystallography. Enantiomeric excess (>99%) is critical for avoiding pharmacokinetic variability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
